molecular formula C13H21BO2S B1407473 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane CAS No. 2064117-97-9

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1407473
CAS No.: 2064117-97-9
M. Wt: 252.2 g/mol
InChI Key: HDZMOJWLMHUYBK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane (CAS: 2064117-97-9) is a boronic ester derivative with a pinacol backbone and a 2,4,5-trimethylthiophen-3-yl substituent. Its molecular formula is C₁₃H₂₁BO₂S, and it is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . The compound’s structure features three methyl groups on the thiophene ring, enhancing steric bulk and modulating electronic properties, which can influence regioselectivity and reaction efficiency in catalytic processes .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2S/c1-8-9(2)17-10(3)11(8)14-15-12(4,5)13(6,7)16-14/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZMOJWLMHUYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2064117-97-9
Record name 4,4,5,5-tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane
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Biological Activity

4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in organic synthesis and biological applications. This article reviews its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉BO₂S
  • Molecular Weight : 238.15 g/mol
  • CAS Number : 942070-20-4
  • Structure : Characterized by a dioxaborolane ring and a thiophene substituent which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions. The dioxaborolane moiety allows for the formation of stable carbon-boron bonds which can be utilized in various synthetic pathways. The mechanism involves:

  • Formation of Aryl-Boron Complexes : The boron atom interacts with palladium catalysts to facilitate the transfer of aryl groups.
  • Cross-Coupling Reactions : It plays a crucial role in Suzuki-Miyaura coupling reactions which are vital for creating complex organic molecules often used in pharmaceuticals.

Medicinal Chemistry

The compound is investigated for its potential in drug development due to its ability to form stable intermediates that can lead to biologically active compounds. Key applications include:

  • Anticancer Agents : Research indicates that derivatives of dioxaborolanes can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : Some studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various dioxaborolane derivatives and their effects on cancer cell lines. The results indicated that certain modifications to the thiophene ring enhanced cytotoxicity against breast and lung cancer cells.

CompoundIC50 (µM)Cell Line
Compound A5.0MDA-MB-231 (Breast)
Compound B10.0A549 (Lung)

Study 2: Antimicrobial Efficacy

In a research article from Antibiotics, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that some compounds exhibited significant antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)
Compound A8 µg/mL
Compound B16 µg/mL

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane is in organic synthesis. It is frequently used as a reagent in various coupling reactions such as the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds between aryl and vinyl boron compounds with halides.

Table 1: Key Applications in Organic Synthesis

ApplicationDescription
Suzuki-Miyaura Coupling Facilitates the formation of biaryl compounds from aryl halides and boronic acids.
Palladium-Catalyzed Reactions Used as a less toxic alternative to traditional palladium reagents.
Synthesis of Heterocycles Important for developing sulfur-containing heterocycles used in pharmaceuticals.

Case Studies

  • Development of Sulfur-Containing Compounds
    • A study published by Kotha et al. (2024) explored the synthesis of sulfur-containing scaffolds using this compound as a key reagent. The research highlighted its effectiveness in enhancing the biological activity of synthesized molecules due to the incorporation of sulfur into their structure .
  • Use in Medicinal Chemistry
    • Research indicates that compounds similar to this compound are being investigated for their potential therapeutic applications. Their ability to form stable complexes with biological targets can lead to new drug candidates .
  • Material Science Applications
    • The compound has also been studied for its role in creating advanced materials. Its properties allow it to be integrated into polymers and other materials to enhance performance characteristics such as conductivity and stability .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. The boronic ester group facilitates transmetalation with palladium complexes.

Key Reaction Pathway :

  • Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II) intermediate.

  • Transmetalation : Boronic ester transfers the aryl group to Pd(II).

  • Reductive Elimination : Forms the biaryl product and regenerates Pd(0) .

Example Reaction :

Ar B dioxaborolane +Ar XPd catalyst baseAr Ar +B dioxaborolane X byproducts\text{Ar B dioxaborolane }+\text{Ar X}\xrightarrow{\text{Pd catalyst base}}\text{Ar Ar }+\text{B dioxaborolane X byproducts}

Optimized Conditions :

ParameterValueSource
CatalystPd(PPh₃)₄
BaseNa₂CO₃ or K₃PO₄
Temperature80–100°C
SolventToluene/Water (biphasic)

Hydroboration Reactions

The compound acts as a boron source in hydroboration reactions with alkynes or alkenes. Its steric bulk (tetramethyl dioxaborolane) enhances regioselectivity.

Mechanism :

  • Anti-Markovnikov Addition : Boron attaches to the less substituted carbon of unsymmetrical alkenes .

  • Catalytic Activation : Iron or zinc catalysts improve efficiency (e.g., FeCl₂ with carboxylate activators) .

Example with Alkyne :

RC CH+B dioxaborolane Fe catalystRCH B dioxaborolane \text{RC CH}+\text{B dioxaborolane }\xrightarrow{\text{Fe catalyst}}\text{RCH B dioxaborolane }

Yield and Selectivity Data :

SubstrateCatalyst SystemYield (%)Regioselectivity (Major:Minor)Source
1-HexyneFeCl₂/dmpe/Na(2-EH)7885:15
StyreneZn/THF6592:8

Cyclopropanation

The boronic ester undergoes Simmons-Smith-type cyclopropanation with diiodomethane derivatives. This reaction is critical for synthesizing strained carbocycles .

Reaction Scheme :

Alkene+B dioxaborolane CH I ZnCyclopropane B dioxaborolane \text{Alkene}+\text{B dioxaborolane CH I }\xrightarrow{\text{Zn}}\text{Cyclopropane B dioxaborolane }

Key Observations :

  • Requires stoichiometric Zn for carbenoid generation .

  • Tolerance for electron-rich alkenes (e.g., allylic ethers) .

C–H Borylation

Under iron catalysis, the compound enables direct C–H borylation of arenes. Carboxylate salts (e.g., NaO₂CPh) enhance catalytic turnover .

Optimized Protocol :

ComponentRoleQuantity
FeCl₂/dmpePre-catalyst5 mol%
HBpinBoron source1.2 equivalents
Na(2-EH)Activator1.5 equivalents

Substrate Scope :

  • Furans and thiophenes show higher reactivity than benzene derivatives .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage.

  • Hydrolytic Sensitivity : Reacts with protic solvents (e.g., H₂O, alcohols), requiring anhydrous conditions .

  • Lewis Acidity : Moderately acidic boron center facilitates transmetalation but requires stabilization by pinacol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene-Based Boronic Esters

  • 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS: 364354-15-4) Molecular Formula: C₁₁H₁₇BO₂S Key Difference: Lacks the 2,4,5-trimethyl substitution on the thiophene ring.
  • 2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2568559-54-4)

    • Molecular Formula : C₁₁H₁₅BF₂O₂S
    • Key Difference : Contains a difluoromethyl group at the 5-position of thiophene.
    • Impact : The electron-withdrawing fluorine atoms enhance electrophilicity at the boron center, accelerating transmetalation steps in cross-couplings but may reduce stability under basic conditions .

Extended Aromatic Systems

  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2) Molecular Formula: C₁₅H₁₉BO₂S Key Difference: Features a benzo-fused thiophene ring. Impact: Increased aromatic conjugation improves UV stability and shifts absorption spectra, making it suitable for optoelectronic applications. However, the bulky benzo group reduces solubility in non-polar solvents .

Steric and Electronic Modulations

  • 4,4,5,5-Tetramethyl-2-(3-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane (CAS: 2096337-98-1) Molecular Formula: C₁₃H₁₅BF₃NO₄ Key Difference: Replaces thiophene with a nitro- and trifluoromethyl-substituted benzene ring. Impact: Strong electron-withdrawing groups deactivate the boron center, requiring harsher reaction conditions (e.g., higher temperatures) for cross-couplings .

Data Table: Comparative Analysis of Key Compounds

Compound (CAS) Molecular Formula Molecular Weight Substituent Profile Key Property/Application
Target Compound (2064117-97-9) C₁₃H₂₁BO₂S 252.18 2,4,5-Trimethylthiophen-3-yl High steric control in couplings
364354-15-4 C₁₁H₁₇BO₂S 224.13 3-Methylthiophen-2-yl Faster kinetics, lower selectivity
2568559-54-4 C₁₁H₁₅BF₂O₂S 260.11 5-(Difluoromethyl)thiophen-2-yl Enhanced electrophilicity
1174298-60-2 C₁₅H₁₉BO₂S 274.19 2-Methylbenzo[b]thiophen-3-yl Optoelectronic stability
2096337-98-1 C₁₃H₁₅BF₃NO₄ 341.07 3-Nitro-5-(trifluoromethyl)phenyl Requires harsh reaction conditions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane?

  • Methodology : The compound is typically synthesized via hydroboration or Suzuki-Miyaura coupling. A general protocol involves reacting a thiophene-containing alkyne (e.g., 2,4,5-trimethylthiophen-3-ylacetylene) with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions. For example, dicyclohexylborane (1.0 equiv) and the alkyne (1.0 equiv) are combined in anhydrous THF at 135°C for 36 hours, yielding the product in ~85% yield after purification .
  • Key Considerations : Strict anhydrous conditions and Schlenk techniques are critical to avoid boronate hydrolysis. Reaction progress can be monitored via <sup>11</sup>B NMR to detect intermediates (δ ~33 ppm for boronate esters) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) is essential for structural confirmation.

  • <sup>1</sup>H NMR: Aromatic protons from the thiophene ring appear as multiplets in δ 6.8–7.2 ppm, while methyl groups on the dioxaborolane ring resonate as singlets at δ 1.2–1.3 ppm .
  • <sup>11</sup>B NMR: A sharp singlet at δ 33–34 ppm confirms the boronate ester structure .
    • Advanced Techniques : High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Q. What safety precautions are necessary when handling this compound?

  • Handling Protocol :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Store under nitrogen at 0–6°C to prevent decomposition .
    • First Aid : In case of skin contact, wash with soap and water; consult a physician if irritation persists .

Advanced Research Questions

Q. What catalytic systems are effective in Suzuki-Miyaura cross-couplings involving this compound?

  • Optimized Conditions :

  • Catalyst : Pd(PPh3)4 (2–5 mol%) or Ni(dppf)Cl2 for challenging substrates.
  • Base : Anhydrous K2CO3 (2.0 equiv) in THF at 100°C for 12–24 hours .
    • Substrate Scope : The thiophene moiety’s steric bulk may reduce reactivity with aryl chlorides; using aryl iodides or bromides improves yields (>90%) .

Q. How does the steric environment of the 2,4,5-trimethylthiophen-3-yl group influence reactivity?

  • Steric Effects :

  • Reactivity : The methyl groups hinder transmetalation in cross-couplings, requiring elevated temperatures (80–100°C) .
  • Selectivity : In hydroboration reactions, steric shielding directs regioselectivity toward β-addition, as observed in analogous styrylboronates .
    • Computational Insights : DFT studies (not in evidence) could model the transition state to rationalize selectivity.

Q. How can contradictions in reported reaction yields or selectivity be resolved?

  • Case Analysis :

  • Yield Discrepancies : Variations in boronate purity (e.g., ≥95% vs. technical grade) or trace moisture can reduce yields by 10–20% .
  • Stereoselectivity : Contradictions in Z/E ratios may arise from differing catalyst systems (e.g., Pd vs. Ni) or solvent polarity .
    • Troubleshooting :
  • Reproduce reactions under strictly anhydrous conditions.
  • Use <sup>11</sup>B NMR to verify boronate integrity pre-reaction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(2,4,5-trimethylthiophen-3-yl)-1,3,2-dioxaborolane

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